molecular formula C8H9ClS2 B14772054 (2-Chloro-1,4-phenylene)bis(methylsulfane)

(2-Chloro-1,4-phenylene)bis(methylsulfane)

Cat. No.: B14772054
M. Wt: 204.7 g/mol
InChI Key: GMJOXHVLHGLBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H9ClS2 and a molecular weight of 204.73 g/mol . This compound is characterized by the presence of a chlorinated phenyl ring substituted with two methylsulfane groups. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,4-phenylene)bis(methylsulfane) typically involves the chlorination of 1,4-dimethylsulfanylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of (2-Chloro-1,4-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1,4-phenylene)bis(methylsulfane) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of sulfane groups or the chlorinated phenyl ring. These interactions can lead to changes in the activity of target molecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylsulfanylbenzene: Lacks the chlorine substitution.

    2-Chloro-1,4-phenylene)bis(ethylsulfane): Similar structure but with ethylsulfane groups instead of methylsulfane.

    2-Chloro-1,4-phenylene)bis(phenylsulfane): Contains phenylsulfane groups instead of methylsulfane.

Uniqueness

(2-Chloro-1,4-phenylene)bis(methylsulfane) is unique due to its specific substitution pattern and the presence of both chlorinated and sulfane functional groups.

Properties

Molecular Formula

C8H9ClS2

Molecular Weight

204.7 g/mol

IUPAC Name

2-chloro-1,4-bis(methylsulfanyl)benzene

InChI

InChI=1S/C8H9ClS2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3

InChI Key

GMJOXHVLHGLBPM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.